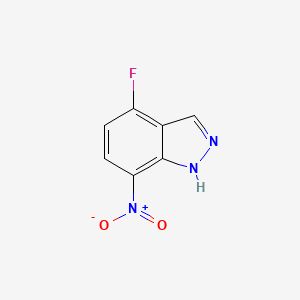

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

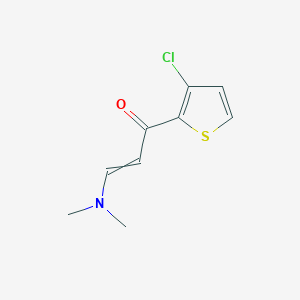

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (DMADPC) is a novel synthetic compound that has been developed for use in laboratory experiments and scientific research. DMADPC is a versatile compound that is capable of forming strong covalent bonds with other molecules and has been shown to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Optical Properties

Pyridine derivatives, including structures similar to "4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile," have been synthesized and their structural features studied by IR and electronic spectroscopy. The optical properties were investigated using UV–vis absorption and fluorescence spectroscopy, showing the effects of substituents on the emission spectra, which are critical for understanding their potential applications in optical materials and devices (Cetina, Tranfić, Sviben, & Jukić, 2010).

Antimicrobial Agents

A novel series of substituted pyridine derivatives has been synthesized and assessed as antimicrobial agents. These compounds exhibited potential DNA gyrase inhibitory activity, examined using in silico molecular docking simulation. Their antimicrobial activities were screened, with some compounds showing good antibacterial and antifungal activities, highlighting their potential in medical and pharmaceutical applications (Khidre & Radini, 2021).

Corrosion Inhibition

Derivatives of "this compound" have been explored as corrosion inhibitors. A specific derivative was synthesized and tested on mild steel in acidic media, demonstrating significant inhibition performance. This research provides insights into the compound's utility in protecting metals from corrosion, essential for industrial applications (Ibraheem, 2019).

Materials Science

The densities, viscosities, and ultrasonic velocities of certain dihydropyridine derivatives have been measured in dimethyl sulfoxide at different temperatures. These experimental data offer valuable insights into solute-solvent and solute-solute interactions, informing the design and synthesis of materials with specific acoustical properties (Baluja & Talaviya, 2016).

Antitumor Agents

The synthesis of biologically active novel systems derived from pyridine derivatives has been reported. These compounds have shown significant antitumor activities, indicating their potential application in developing new cancer therapies (El-Shaaer, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as dimepheptanol and 4-(n,n-dimethylamino)cinnamoyl-coa have been investigated for their potential targets

Mode of Action

Similar compounds like oxytetracycline and lymecycline are known to interact with bacterial 50s ribosomal subunits, inhibiting protein synthesis

Biochemical Pathways

Related compounds have been shown to impact various metabolic processes, including nadph metabolism

Pharmacokinetics

A related compound, 4-dimethylaminophenol, has been shown to increase mean arterial pressure in dogs when administered intravenously

Result of Action

A related compound, diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1h-pyrrol-3-yl)-(hydroxy)methylphosphonate, has shown promising anti-breast and lung-cancer activity

Action Environment

A related compound, 4-(dimethylamino)pyridine, has been shown to exhibit temperature-sensitive protonation behaviour

Biochemische Analyse

Biochemical Properties

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also interacts with proteins like albumin, which can affect its distribution and bioavailability. Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical environments .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can modulate the activity of receptors and ion channels, influencing cellular signaling and communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, such as organ damage and altered biochemical parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments. Binding to proteins such as albumin can also influence its distribution and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCZCBPPRBHVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363393 |

Source

|

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62321-91-9 |

Source

|

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)